2-(1-Adamantylamino)ethanol
Overview
Description
2-(1-Adamantylamino)ethanol is an organic compound with the molecular formula C12H21NO. It is characterized by the presence of an adamantane group attached to an aminoethanol moiety. The adamantane structure, known for its rigidity and stability, imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Adamantylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of amantadine with 2-bromoethanol. The reaction typically occurs under basic conditions, often using sodium hydroxide as a catalyst . The process involves the nucleophilic substitution of the bromine atom by the amine group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Adamantylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research explores its potential use in drug development, particularly for its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylamino)ethanol involves its interaction with various molecular targets. The adamantane group provides a rigid framework that can interact with biological membranes and proteins. The aminoethanol moiety can form hydrogen bonds and electrostatic interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Adamantylamine: Similar structure but lacks the hydroxyl group.
2-Adamantylamine: Similar structure with the amino group attached at a different position.
1-Adamantanol: Contains a hydroxyl group but lacks the amino group.
Uniqueness: 2-(1-Adamantylamino)ethanol is unique due to the presence of both the adamantane and aminoethanol groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its stability, rigidity, and ability to participate in diverse chemical reactions set it apart from other similar compounds .
Properties
IUPAC Name |
2-(1-adamantylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13-14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDWIRQXNVCQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331373 | |
Record name | 2-(1-adamantylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3716-66-3 | |
Record name | 2-(1-adamantylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-(1-adamantylamino)ethanol using sodium hydroxide in ethylene glycol?
A1: The research [] demonstrates a novel synthetic route for producing this compound. The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol specifically yields this compound. This is noteworthy because using sodium hydroxide in diethylene glycol, a slightly different solvent, results in the formation of the corresponding amine (1-adamantylamine) instead. This highlights the importance of solvent choice in influencing reaction outcomes and the potential for tailoring synthesis to obtain desired products.
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